![molecular formula C18H20N2O2 B386202 4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide](/img/structure/B386202.png)
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide is an organic compound with the molecular formula C18H20N2O2 It is a benzamide derivative that features a benzoyl group and a methyl group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Amidation: The acylated product is then reacted with an amine to form the amide bond, resulting in the formation of the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated benzamides.
Applications De Recherche Scientifique
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-N-(4-((2-methylbenzoyl)amino)phenyl)benzamide: Similar structure with a different substitution pattern.
4-methyl-N-{2-[(4-methylbenzoyl)amino]cyclohexyl}benzamide: Contains a cyclohexyl group instead of an ethyl group
Uniqueness
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide is unique due to its specific substitution pattern and the presence of both benzoyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4g/mol |
Nom IUPAC |
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-13-3-7-15(8-4-13)17(21)19-11-12-20-18(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
BSPBNQZZZULRDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


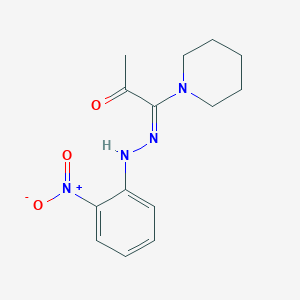
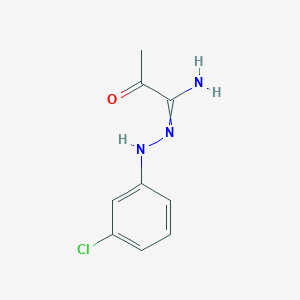
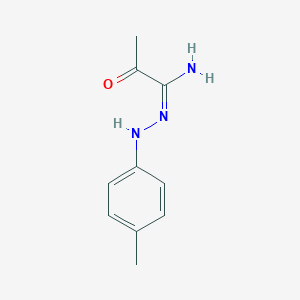
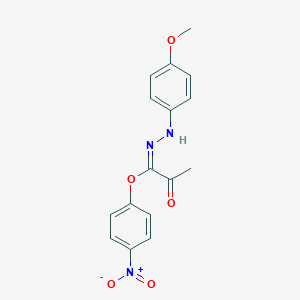
![2-[(4-Bromophenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386124.png)

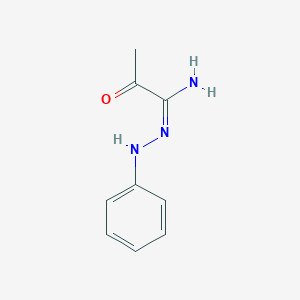
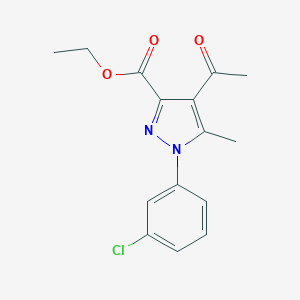
![2-[(2-Methylphenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386129.png)
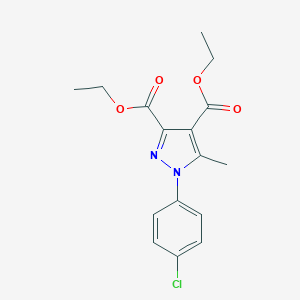
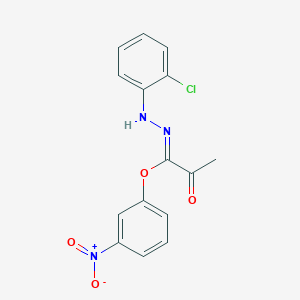
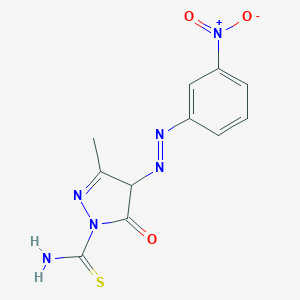
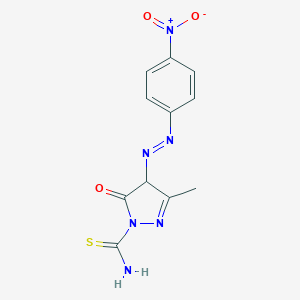
![4-[(3-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386142.png)
